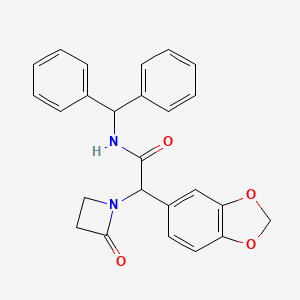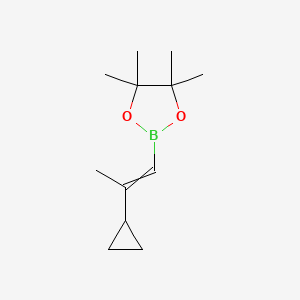![molecular formula C15H9Br2NO2 B12498226 5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione](/img/structure/B12498226.png)
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs, playing a crucial role in cell biology
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This reaction yields the desired indole compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using appropriate brominating agents and catalysts. The process conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the brominated indole structure, leading to the formation of different indole derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while substitution reactions can produce various functionalized indole compounds.
Aplicaciones Científicas De Investigación
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione has diverse applications in scientific research:
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione involves its interaction with specific molecular targets. The brominated indole structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can affect cellular signaling pathways, leading to changes in cell behavior and function .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-methyl-1H-indole-2,3-dione: A similar compound with a methyl group instead of the bromophenylmethyl group.
5-Fluoro-1-[(4-fluorophenyl)methyl]indole-2,3-dione: A fluorinated analog with similar structural features.
Uniqueness
5-Bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione is unique due to its dual bromination, which enhances its reactivity and potential biological activity. This dual bromination distinguishes it from other indole derivatives, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C15H9Br2NO2 |
|---|---|
Peso molecular |
395.04 g/mol |
Nombre IUPAC |
5-bromo-1-[(4-bromophenyl)methyl]indole-2,3-dione |
InChI |
InChI=1S/C15H9Br2NO2/c16-10-3-1-9(2-4-10)8-18-13-6-5-11(17)7-12(13)14(19)15(18)20/h1-7H,8H2 |
Clave InChI |
QGFJHTJOCAHXRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12498154.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B12498168.png)
![Ethyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498173.png)
![N-{[(4-Methylphenyl)carbamoyl]amino}-2-[3-(naphthalen-2-YL)-5-(trifluoromethyl)pyrazol-1-YL]-1,3-thiazole-4-carboxamide](/img/structure/B12498174.png)

![1-{2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498189.png)
![[2,11-bis[5-(2-ethylhexyl)thiophen-2-yl]-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12498205.png)


![Methyl 3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12498215.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498223.png)
![3-(butan-2-yl)-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12498227.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12498242.png)
![({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)propanedinitrile](/img/structure/B12498250.png)
